molecular formula C11H9ClN2O2 B1370055 Ethyl 7-chlorocinnoline-3-carboxylate CAS No. 104092-54-8

Ethyl 7-chlorocinnoline-3-carboxylate

Cat. No. B1370055
CAS RN: 104092-54-8
M. Wt: 236.65 g/mol
InChI Key: PHDNOFTVHXOAJB-UHFFFAOYSA-N
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Description

Ethyl 7-chlorocinnoline-3-carboxylate is a chemical compound with the molecular formula C11H9ClN2O2 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of Ethyl 7-chlorocinnoline-3-carboxylate consists of a cinnoline core, which is a nitrogen-containing heterocycle, with a chlorine atom at the 7-position and a carboxylate ester at the 3-position .


Physical And Chemical Properties Analysis

Ethyl 7-chlorocinnoline-3-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 236.66 . The compound is typically stored at room temperature .

Scientific Research Applications

Pharmacology

Ethyl 7-chlorocinnoline-3-carboxylate: is utilized in pharmacological research due to its potential as a precursor in drug design and synthesis . Its structure is conducive to the development of new pharmaceuticals, particularly those targeting complex diseases such as cancer, where novel treatments are in high demand.

Material Science

In material science, this compound’s unique properties are explored for creating new materials with specific desired characteristics . Its molecular structure could be key in developing advanced materials for use in various high-tech applications, from electronics to coatings.

Chemical Synthesis

Chemical synthesis: processes often involve Ethyl 7-chlorocinnoline-3-carboxylate as an intermediate or a reactant . It plays a role in the synthesis of complex organic molecules, including indole derivatives, which are prevalent in many natural products and pharmaceuticals .

Analytical Chemistry

This compound is also significant in analytical chemistry , where it serves as a standard or reference material in chromatography and mass spectrometry . Its well-defined structure and properties make it ideal for calibrating instruments and validating analytical methods.

Biochemistry

In biochemistry, Ethyl 7-chlorocinnoline-3-carboxylate is studied for its interactions with biological molecules . Understanding these interactions can lead to insights into enzyme mechanisms, receptor binding, and other biochemical processes.

Industrial Applications

While specific industrial uses of Ethyl 7-chlorocinnoline-3-carboxylate are not extensively documented, compounds like this often find applications in the development of industrial catalysts, additives, or as intermediates in the synthesis of more complex chemical entities .

Safety And Hazards

Ethyl 7-chlorocinnoline-3-carboxylate is associated with several hazard statements, including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling .

properties

IUPAC Name

ethyl 7-chlorocinnoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-2-16-11(15)10-5-7-3-4-8(12)6-9(7)13-14-10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNOFTVHXOAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2C=C(C=CC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613769
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-chlorocinnoline-3-carboxylate

CAS RN

104092-54-8
Record name Ethyl 7-chlorocinnoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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